Lipophilicity Shift (LogP) vs. Unsubstituted Phenyl Analog Affects Predicted Membrane Permeability
The 3‑fluorophenyl substituent increases computed logP by approximately +0.4 log units relative to the unsubstituted phenyl analog (N‑phenyl‑2‑[6‑oxo‑3‑(thiophen‑2‑yl)‑1,6‑dihydropyridazin‑1‑yl]acetamide), indicating moderately enhanced lipophilicity that may improve passive membrane permeability while preserving a favorable drug‑likeness window [1][2]. Excessive lipophilicity (>5) is associated with promiscuous binding and poor solubility; the 3‑fluoro congener remains well within the optimal range (logP <5) [2].
| Evidence Dimension | Partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | N‑phenyl analog: XLogP3‑AA = 2.1 (estimated from PubChem CID scaffold match) |
| Quantified Difference | +0.4 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021 release); no experimental logP available |
Why This Matters
A moderate logP increase within the drug‑like range can enhance membrane passage without incurring the solubility and toxicity penalties of highly lipophilic compounds, making the 3‑fluoro derivative potentially more cell‑permeable than the unsubstituted phenyl variant.
- [1] PubChem. (2026). XLogP3‑AA descriptor for CID 7659561. National Library of Medicine. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
